molecular formula C21H18ClNO2 B11171355 5-chloro-N-(diphenylmethyl)-2-methoxybenzamide

5-chloro-N-(diphenylmethyl)-2-methoxybenzamide

Cat. No.: B11171355
M. Wt: 351.8 g/mol
InChI Key: IJMPIRCGWBTTGV-UHFFFAOYSA-N
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Description

5-chloro-N-(diphenylmethyl)-2-methoxybenzamide is an organic compound with a complex structure that includes a benzamide core substituted with a chlorine atom, a diphenylmethyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(diphenylmethyl)-2-methoxybenzamide typically involves multiple steps. One common method starts with the nitration of 2-methoxybenzoic acid to introduce a nitro group. This is followed by a reduction step to convert the nitro group to an amine. The amine is then acylated with diphenylmethyl chloride to form the desired benzamide. The final step involves chlorination to introduce the chlorine atom at the 5-position .

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ catalysts and specific solvents to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(diphenylmethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-chloro-N-(diphenylmethyl)-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-(diphenylmethyl)-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(diphenylmethyl)-2-fluorobenzamide: Similar structure but with a fluorine atom instead of a methoxy group.

    5-chloro-N-(diphenylmethyl)-2-nitrobenzamide: Contains a nitro group instead of a methoxy group.

    5-chloro-N-(diphenylmethyl)-2-hydroxybenzamide: Features a hydroxyl group instead of a methoxy group.

Uniqueness

5-chloro-N-(diphenylmethyl)-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H18ClNO2

Molecular Weight

351.8 g/mol

IUPAC Name

N-benzhydryl-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C21H18ClNO2/c1-25-19-13-12-17(22)14-18(19)21(24)23-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H,23,24)

InChI Key

IJMPIRCGWBTTGV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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